molecular formula C21H25NO4S B4704231 N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide

N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide

Cat. No.: B4704231
M. Wt: 387.5 g/mol
InChI Key: JCLKDFNBNRUZRQ-UHFFFAOYSA-N
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Description

N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide the benzofuran scaffold, which is then further functionalized to introduce the butyl and ethoxybenzenesulfonamide groups.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs high-yielding and scalable processes. For instance, the construction of complex benzofuran rings can be achieved through a unique free radical cyclization cascade, which is efficient and minimizes side reactions . Proton quantum tunneling is another method that has been utilized to construct benzofuran rings with high yield and fewer side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group to an amine is a common transformation.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anti-tumor effects . The sulfonamide group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen in the heterocyclic ring.

    Indole derivatives: Contain a nitrogen atom in the heterocyclic ring.

    Coumarin derivatives: Contain a lactone ring fused to a benzene ring.

Uniqueness

N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the benzofuran core with the butyl and ethoxybenzenesulfonamide groups provides a unique scaffold for drug development and other applications .

Properties

IUPAC Name

N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-3-5-14-22(16-19-15-17-8-6-7-9-21(17)26-19)27(23,24)20-12-10-18(11-13-20)25-4-2/h6-13,15H,3-5,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLKDFNBNRUZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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